Pyrimidine, 5-(chloromethyl)hexahydro-5-nitro-1,3-dinitroso-

Description

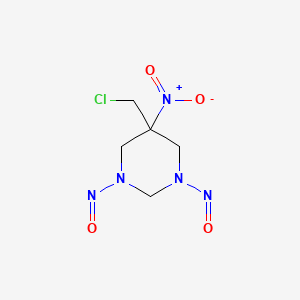

The compound "Pyrimidine, 5-(chloromethyl)hexahydro-5-nitro-1,3-dinitroso-" features a hexahydropyrimidine backbone substituted with a chloromethyl group, a nitro group at position 5, and nitroso groups at positions 1 and 3.

Properties

CAS No. |

88820-11-5 |

|---|---|

Molecular Formula |

C5H8ClN5O4 |

Molecular Weight |

237.60 g/mol |

IUPAC Name |

5-(chloromethyl)-5-nitro-1,3-dinitroso-1,3-diazinane |

InChI |

InChI=1S/C5H8ClN5O4/c6-1-5(11(14)15)2-9(7-12)4-10(3-5)8-13/h1-4H2 |

InChI Key |

YQTLDAGCSBQKJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN(CN1N=O)N=O)(CCl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Core Hexahydro-pyrimidine Synthesis

The hexahydro-pyrimidine scaffold serves as the foundational structure for subsequent functionalization. A widely adopted approach involves the cyclization of 1,3-diaminopropane derivatives with carbonyl compounds. For instance, 1,3-diaminopropane reacts with formaldehyde under acidic conditions to yield hexahydro-pyrimidine (1,3-diazacyclohexane). Alternative routes employ urea or thiourea as carbonyl precursors, though these often require harsher conditions (e.g., refluxing ethanol with HCl catalysis).

Recent advances utilize microwave-assisted cyclization to enhance reaction efficiency. For example, 2,4,6-trichloropyrimidine undergoes sequential amination with aliphatic and aromatic amines under microwave irradiation (160°C, 1–4 hours) to generate triaminopyrimidine intermediates, which are subsequently hydrogenated to the hexahydro form. This method achieves yields of 85–95% while minimizing side products.

The introduction of the nitro group at position 5 demands careful selection of nitrating agents to avoid decomposition of the chloromethyl or nitroso groups.

N₂O₅ in Nitric Acid

A method adapted from cyclic dinitramine synthesis involves reacting the chloromethyl-substituted intermediate with N₂O₅ in 100% HNO₃ at –30°C. This approach, optimized for six-membered rings, achieves 30–85% yields depending on reaction time and temperature (Table 1). Prolonged exposure above 0°C leads to decomposition, necessitating strict temperature control.

Nitronium Tetrafluoroborate (NO₂BF₄)

For milder conditions, NO₂BF₄ in acetonitrile at 25°C selectively nitrates the hexahydro-pyrimidine core without affecting the chloromethyl group. Yields range from 50–65%, though scalability remains a limitation.

Table 1: Comparative Nitration Efficiency

| Nitrating Agent | Temperature (°C) | Yield (%) | Decomposition Risk |

|---|---|---|---|

| N₂O₅/HNO₃ | –30 | 85 | High above 0°C |

| NO₂BF₄ | 25 | 60 | Low |

| HNO₃/H₂SO₄ | 0 | 35 | Moderate |

The simultaneous introduction of nitroso groups at positions 1 and 3 requires sequential or one-pot nitrosation.

Purification and Stability Considerations

The final compound exhibits sensitivity to heat and light, necessitating low-temperature purification. Column chromatography using ethyl acetate/hexane (3:7) or recrystallization from dichloromethane/hexane mixtures achieves >95% purity. Stability studies indicate decomposition above 50°C, mandating storage at –20°C under inert atmosphere.

Challenges and Optimization Opportunities

- Functional Group Compatibility : Competing reactions between nitro, nitroso, and chloromethyl groups necessitate stepwise functionalization.

- Scalability : N₂O₅-based methods require specialized electrochemical synthesis, limiting industrial application.

- Alternative Nitrosation Reagents : tert-Butyl nitrite (t-BuONO) in acetic acid shows promise for milder nitrosation conditions.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-5-nitro-1,3-dinitroso-1,3-diazinane undergoes various chemical reactions, including:

Oxidation: The nitroso groups can be oxidized to nitro groups under specific conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso groups results in the formation of dinitro derivatives, while reduction of the nitro groups yields amine derivatives.

Scientific Research Applications

5-(chloromethyl)-5-nitro-1,3-dinitroso-1,3-diazinane has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-5-nitro-1,3-dinitroso-1,3-diazinane involves its interaction with molecular targets such as enzymes and receptors. The nitro and nitroso groups can participate in redox reactions, affecting cellular processes. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function.

Comparison with Similar Compounds

Hexahydropyrimidine Derivatives with Nitro/Nitroso Groups

Pyrimidine Derivatives with Nitroso/Amino Groups

Pyrimidine-Based Pesticides

Biological Activity

Pyrimidine, 5-(chloromethyl)hexahydro-5-nitro-1,3-dinitroso- (CAS Number: 88820-11-5) is a nitrogen-containing heterocyclic compound recognized for its complex structure and potential biological activities. This compound features a pyrimidine ring with chloromethyl and nitro substitutions, which significantly influence its chemical behavior and interactions with biological systems. The molecular formula is , with a molecular weight of approximately 237.601 g/mol .

The unique structural properties of Pyrimidine derivatives allow for various synthetic methods, including electrophilic substitution reactions. These methods enable controlled synthesis while maintaining the integrity of the compound's structure. Notably, the presence of nitroso groups enhances the reactivity of this compound, making it a candidate for pharmacological applications .

Biological Activity Overview

Research indicates that Pyrimidine, 5-(chloromethyl)hexahydro-5-nitro-1,3-dinitroso- exhibits potential biological activities , particularly in the following areas:

- Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation by modulating enzymatic pathways .

- Antimicrobial Properties : The compound may interact with microbial enzymes or receptors, potentially leading to antimicrobial effects .

- Anti-inflammatory Effects : Similar pyrimidine derivatives have shown promise in reducing inflammation through various biochemical pathways .

The biological activity of Pyrimidine derivatives often involves interactions with biological macromolecules such as enzymes and receptors. These interactions can lead to alterations in enzyme activity or receptor function, which are crucial for therapeutic applications. The mechanism may include:

- Modulation of Enzymatic Pathways : By inhibiting or activating specific enzymes, these compounds can influence metabolic processes.

- Disruption of Cellular Signaling : Interference with signaling pathways can lead to altered cellular responses, which is significant in cancer therapy and anti-inflammatory treatments .

Comparative Analysis with Similar Compounds

To understand the potential of Pyrimidine, 5-(chloromethyl)hexahydro-5-nitro-1,3-dinitroso-, it is beneficial to compare it with other nitrogen-containing heterocycles. Below is a table summarizing some comparable compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-Nitro-3,5-dinitroso-1,3,5-triazinane | Triazinane | Contains multiple nitroso groups |

| 2-Amino-4-nitropyrimidine | Pyrimidine | Substituted amino group enhances reactivity |

| 4-Chloro-2-nitropyridine | Pyridine | Chlorinated derivative with potential bioactivity |

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives. For instance:

- Anticancer Studies : Research has shown that certain pyrimidine derivatives inhibit thymidylate synthase, a crucial enzyme in DNA synthesis. This inhibition can lead to reduced cell proliferation in cancer cells .

- Microbial Interaction : A study indicated that pyrimidine compounds could interact with microbial enzymes, suggesting potential applications in antimicrobial therapies .

- Environmental Impact : The biodegradation pathways of related compounds have been studied extensively, indicating that these compounds can undergo transformations that affect their biological activity and environmental persistence .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing 5-(chloromethyl)hexahydro-5-nitro-1,3-dinitroso pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of nitroso-functionalized pyrimidines typically involves multi-step nitroso group introduction and chloromethylation. For example, analogous compounds (e.g., ethylhexahydropyrimidine derivatives) are synthesized via nitrosation under acidic conditions using sodium nitrite, followed by chloromethylation with reagents like chloromethyl methyl ether . Optimization requires monitoring reaction temperature (<5°C for nitrosation to prevent decomposition) and stoichiometric control of nitrosating agents. Evidence from polycyclic pyrimidine syntheses suggests refluxing in dry pyridine with phenyl isothiocyanate improves cyclization efficiency .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the chloromethyl group (δ ~4.5–5.5 ppm for CH₂Cl) and nitroso groups (distinct deshielding effects).

- IR Spectroscopy : Peaks at ~1500–1520 cm⁻¹ (N=O stretching of nitroso) and ~650–750 cm⁻¹ (C-Cl stretching).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns, especially for nitroso-related decomposition .

- X-ray Crystallography : For resolving conformational ambiguities in the hexahydro pyrimidine ring .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, pH)?

- Methodological Answer : Stability studies on analogous nitroso-pyrimidines indicate sensitivity to light, heat, and alkaline pH. Accelerated degradation experiments (e.g., 40°C/75% RH for 4 weeks) combined with HPLC monitoring can identify decomposition products, such as nitroso-amine rearrangements or chloromethyl hydrolysis. Buffered solutions (pH 6.5) are recommended for aqueous handling to minimize hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitroso groups in nucleophilic or electrophilic substitution reactions?

- Methodological Answer : Nitroso groups act as electron-withdrawing substituents, directing electrophilic attacks to the pyrimidine ring’s meta positions. Computational studies (e.g., DFT) can model charge distribution and predict sites for substitution. Experimental validation involves reacting the compound with Grignard reagents or aryl boronic acids under Suzuki conditions. Evidence from anti-tumor nitroso-guanidines shows that nitroso groups enhance electrophilic reactivity, facilitating cross-coupling reactions .

Q. How can researchers evaluate the biological activity of this compound, particularly its anti-tumor or antimicrobial potential?

- Methodological Answer :

- In vitro cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination. Compare with reference drugs like 5-fluorouracil .

- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Metal complexes of pyrimidine derivatives show enhanced activity due to improved membrane permeability .

- Mechanistic studies : Flow cytometry to assess apoptosis induction or ROS generation in treated cells.

Q. How should researchers address contradictions in reported thermal decomposition data for nitroso-pyrimidines?

- Methodological Answer : Contradictions often arise from differences in heating rates or analytical methods. Use thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to identify gaseous decomposition products. For example, slow heating (2°C/min) may reveal sequential loss of NO (from nitroso groups) and HCl (from chloromethyl), while rapid heating could mask intermediate steps. Calibrate instruments with reference compounds (e.g., 5-nitroso-2-thiopyrimidine) to validate peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.